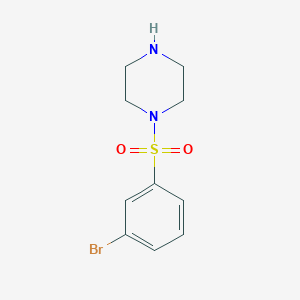

1-(3-Bromobenzenesulfonyl)piperazine

Descripción general

Descripción

Piperazine derivatives are a class of organic compounds that have garnered significant attention due to their wide range of applications in pharmaceuticals and as intermediates in chemical synthesis. The compound "1-(3-Bromobenzenesulfonyl)piperazine" is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 3-trifluoromethylated piperazin-2-ones is achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, involving a multistep process with a captodative aminoenone as a key intermediate . Another example is the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, which is synthesized via a series of reactions starting from 1,2-bis(bensylamino)ethane .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques. For example, the structure of 1-(2,3-dichlorophenyl)piperazine is confirmed by IR and 1H-NMR spectroscopy . The asymmetric unit of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate comprises a piperazine-1,4-diium cation, a 3-carboxy-4-hydroxybenzenesulfonate anion, and a water molecule, with an extensive network of intermolecular hydrogen bonds . Similarly, the asymmetric unit of piperazine-1,4-diium bis(piperazin-1-ium) bis(3-carboxylato-4-hydroxybenzenesulfonate) dihydrate consists of a piperazine-1,4-diium cation, a piperazin-1-ium cation, a 3-carboxylato-4-hydroxybenzenesulfonate dianion, and a water molecule, forming a three-dimensional network through hydrogen bonding .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The reaction of α-bromo enones with 1,2-diamines leads to the formation of piperazin-2-ones via a rearrangement process . The synthesis of novel piperazine-based building blocks involves reactions starting from N,N'-dibromobenzenesulfonamide and ethyl acrylate, with the formation of side products from possible aziridinium intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can significantly affect the reaction path and the properties of the resulting compounds . The extensive hydrogen bonding observed in the crystal structures of piperazine derivatives like those described in and suggests a high degree of polarity, which can impact solubility and reactivity. The antioxidative activity of 1,3,5-triazine derivatives incorporating piperazine motifs indicates potential therapeutic applications, particularly in the treatment of illnesses related to oxidative stress .

Aplicaciones Científicas De Investigación

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods : The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis of these important heterocycles has been reported in numerous methods .

-

Antimicrobial Polymers

- Field : Biomedical Science

- Application Summary : Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes .

- Methods : The piperazine molecule has been used to synthesize antimicrobial polymers .

- Results : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .

- Pharmaceutical Applications

- Field : Pharmaceutical Science

- Application Summary : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

- Results : Numerous researchers synthesized piperazine and substituted piperazine molecules, which were important pharmacophores found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .

- Antibacterial Applications

- Field : Biomedical Science

- Application Summary : Piperazine-based polymers have shown significant antimicrobial activity against E. coli and S. aureus, in comparison with standard antibacterial ciprofloxacin .

- Methods : Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

- Results : The piperazine polymer exhibited significant antimicrobial activity .

Direcciones Futuras

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may continue to explore new synthetic methods to afford functionalized piperazines .

Propiedades

IUPAC Name |

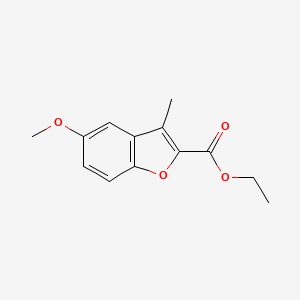

1-(3-bromophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVJTQOHBQUGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368542 | |

| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromobenzenesulfonyl)piperazine | |

CAS RN |

179051-77-5 | |

| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromobenzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)